molecular formula C12H21NO4 B12505730 (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid

(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid

Cat. No.: B12505730
M. Wt: 243.30 g/mol
InChI Key: HHQZEJWXWCJVFC-SECBINFHSA-N
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Description

(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a tert-butoxycarbonyl (Boc) protected amino group and a cyclopropyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.

Scientific Research Applications

(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The cyclopropyl group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methylbutanoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.

    (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(3R)-4-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(7-10(14)15)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1

InChI Key

HHQZEJWXWCJVFC-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CC1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)CC(=O)O

Origin of Product

United States

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